5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a pyrazolo[4,3-c]pyridine core, which is a fused bicyclic system, and functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the isopropyl and morpholine-4-carbonyl groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[4,3-c]pyridine derivatives with different substituents. Examples include:
- 5-methyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 5-ethyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Uniqueness
What sets 5-isopropyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The isopropyl group, in particular, may influence the compound’s lipophilicity and interaction with biological membranes, while the morpholine-4-carbonyl group can enhance its binding affinity to certain targets.
Properties
IUPAC Name |
7-(morpholine-4-carbonyl)-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9(2)18-7-10-12(15-16-13(10)19)11(8-18)14(20)17-3-5-21-6-4-17/h7-9H,3-6H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLLRTOUYREXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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